molecular formula C13H15NO3 B14492322 Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate CAS No. 64241-37-8

Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate

Cat. No.: B14492322
CAS No.: 64241-37-8
M. Wt: 233.26 g/mol
InChI Key: ZOJXKMIZEWZYSR-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxymethyl group at the 4-position, a methyl group at the 3-position, and a carboxylate ester at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of an indole derivative followed by esterification. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like molecular distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-4-methoxybenzoate: Similar in structure but with different functional groups.

    4-Methoxyamphetamine: Shares the methoxy group but has a different core structure.

Uniqueness

Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

64241-37-8

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-8-11-9(7-16-2)5-4-6-10(11)14-12(8)13(15)17-3/h4-6,14H,7H2,1-3H3

InChI Key

ZOJXKMIZEWZYSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC(=C12)COC)C(=O)OC

Origin of Product

United States

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